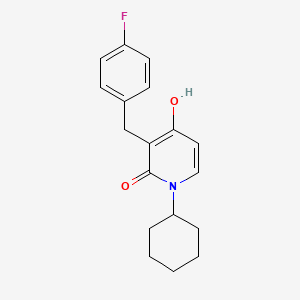

1-cyclohexyl-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Cyclohexyl-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone (hereafter referred to as FFP) is an organic compound with a wide range of applications in the fields of medicinal chemistry, organic synthesis, and biochemistry. FFP is a member of the pyridinone family, which has been studied extensively for its potential as a therapeutic agent. FFP is a versatile compound that has been used in a variety of ways, including as a starting material for the synthesis of other compounds, as a reagent for organic transformations, and as a tool in the study of biochemical pathways.

Aplicaciones Científicas De Investigación

Iron Chelation Therapy

Pyridinone derivatives have been synthesized as orally and parenterally active chelators. They are used effectively for removing iron overload from rabbits in vivo and also from transferrin and ferritin in vitro .

Antiviral Agents

Advances in medicinal chemistry have seen pyridinone derivatives developed as non-nucleoside inhibitors, particularly against HIV. These compounds have been studied for their ability to improve activity against clinically relevant mutant strains .

Oncology Research

Pyridinone derivatives have shown potential in cancer treatment by reducing concentrations of D2HG, decreasing hypermethylated phenotypes of histones, and suppressing the self-renewal ability of stem-like cancer cells .

Protein Kinase Inhibition

These derivatives have attracted attention due to their pharmaceutical applications, including as inhibitors of protein kinases, which are a druggable target class due to their highly conserved three-dimensional structure .

Drug Design

The HOPO family of pyridinone derivatives, particularly 3,4-HOPO, has applicability in drug design due to its metal affinity which is influenced by methyl substitution on the pyridinone ring .

Treatment of Rheumatoid Arthritis

Some pyridinone derivatives have been identified as formyl peptide receptor (FPR) agonists, which are being explored for the treatment of rheumatoid arthritis .

Propiedades

IUPAC Name |

1-cyclohexyl-3-[(4-fluorophenyl)methyl]-4-hydroxypyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FNO2/c19-14-8-6-13(7-9-14)12-16-17(21)10-11-20(18(16)22)15-4-2-1-3-5-15/h6-11,15,21H,1-5,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUCCOQYIZAFNKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C=CC(=C(C2=O)CC3=CC=C(C=C3)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-cyclohexyl-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Difluoromethyl)-6-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2950742.png)

![2-[3-(4-tert-butylphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2950743.png)

![2-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2950744.png)

![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)furan-2-carboxamide](/img/structure/B2950746.png)

![5-(4-Methoxy-phenyl)-2,3-diphenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B2950751.png)

![8-(2-((4-ethoxyphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2950755.png)

![N-(2-(dimethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2950761.png)